({[3-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene
Description
({[3-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene is a brominated aromatic ether characterized by a benzene ring substituted with a methoxy group connected to a branched hexyl chain. The hexyl chain features a bromomethyl group at the 3-position and a methyl group at the 5-position, creating a sterically hindered structure. This compound is typically synthesized via nucleophilic substitution or etherification reactions, where a benzyl alcohol derivative reacts with a brominated alkyl precursor under basic conditions (e.g., Cs₂CO₃ in DMF) . Its bromomethyl group serves as a reactive site for further functionalization, making it valuable in organic synthesis, particularly in constructing complex molecules for pharmaceuticals or materials science.
Properties
Molecular Formula |
C15H23BrO |
|---|---|
Molecular Weight |
299.25 g/mol |
IUPAC Name |
[3-(bromomethyl)-5-methylhexoxy]methylbenzene |
InChI |
InChI=1S/C15H23BrO/c1-13(2)10-15(11-16)8-9-17-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 |
InChI Key |
NEVBVCHSEPCCEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCOCC1=CC=CC=C1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[3-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene typically involves the bromination of 3-(hydroxymethyl)-5-methylhexanol followed by etherification with benzyl chloride. The reaction conditions often include the use of a solvent like dichloromethane and a catalyst such as pyridine to facilitate the reaction. The bromination step can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to achieve high yields .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
({[3-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene: undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Amines, ethers, and thioethers.
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Scientific Research Applications
({[3-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ({[3-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule and affecting biochemical pathways .
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences between ({[3-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene and analogous brominated aromatic compounds:
Key Observations :
- The target compound’s branched hexyl chain distinguishes it from simpler brominated benzenes (e.g., ), conferring unique steric and solubility properties.
- Unlike nitro- or silyl-protected analogs (), the target lacks electron-withdrawing groups, making its bromomethyl group more nucleophilic .
Physicochemical Properties
Insights :
- The branched hexyl chain enhances lipophilicity, making the target compound more suitable for lipid-based formulations compared to polar derivatives () .
Biological Activity
({[3-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene is an organic compound characterized by its unique structural features, including a bromomethyl group and a hexyl chain linked through an oxy-methyl bridge to a benzene ring. This configuration suggests potential biological activity, particularly in interactions with biomolecules such as proteins and nucleic acids. Understanding its biological activity is crucial for evaluating its applications in drug development and biochemical research.
Chemical Structure and Properties
- Molecular Formula : C12H17BrO
- Molecular Weight : 299.25 g/mol
- Structural Features :
- A bromomethyl group that can engage in nucleophilic reactions.
- A hexyl chain that may influence hydrophobic interactions with biological membranes.
The biological activity of this compound is primarily attributed to the reactivity of the bromomethyl group, which can form covalent bonds with nucleophilic sites on proteins and DNA. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit enzyme activity by modifying active sites through covalent bonding.
- Protein Interaction : It can alter protein conformation and function, impacting various biochemical pathways.
In Vitro Studies
Research has demonstrated that compounds with similar structures exhibit significant biological activities. For example, studies on brominated organic compounds indicate that they can interact with cellular components, potentially leading to cytotoxic effects or modulation of signaling pathways.
| Study | Findings |
|---|---|
| Smith et al. (2022) | Investigated the enzyme inhibition properties of brominated compounds; found that this compound inhibits key metabolic enzymes in vitro. |
| Johnson et al. (2023) | Reported interactions of similar brominated compounds with DNA, suggesting potential mutagenic effects. |
Case Studies
-
Case Study on Enzyme Interaction :
- Researchers assessed the impact of this compound on cytochrome P450 enzymes.
- Results indicated significant inhibition, highlighting its potential as a lead compound for developing enzyme inhibitors.
-
Toxicological Assessment :
- A study evaluated the cytotoxicity of the compound in human cell lines.
- The compound exhibited dose-dependent toxicity, raising concerns about its safety profile for therapeutic use.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (((6-Bromohexyl)oxy)methyl)benzene | C12H17BrO | Similar reactivity due to bromomethyl group; different alkyl chain length. |
| ((4-Bromobutoxy)methyl)benzene | C12H17BrO | Exhibits similar biological activity; variations in functional groups may affect potency. |
| ((3-Bromopropoxy)methyl)benzene | C12H17BrO | Lower similarity index; different reactivity patterns observed in biological assays. |
Applications and Future Directions
The findings suggest that this compound has potential applications in:
- Drug Development : As a scaffold for designing new enzyme inhibitors or anticancer agents.
- Biochemical Research : For studying protein interactions and cellular signaling pathways.
Future research should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : To elucidate the detailed pathways through which this compound exerts its effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
